molecular formula C14H16N4O4 B2611601 N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 932351-01-4

N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2611601
CAS No.: 932351-01-4
M. Wt: 304.306
InChI Key: GJAWTABEVWRHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a high-purity chemical compound supplied For Research Use Only (RUO), intended for laboratory research and experimental applications. It is strictly not for diagnostic, therapeutic, or personal use. This compound features a phthalazinone core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule is structurally analogous to intermediates used in developing therapeutics that target enzymatic pathways. For instance, compounds incorporating the 4-oxo-3,4-dihydrophthalazin-1-ylmethyl group have been investigated as potent inhibitors, such as netarsudil, which functions as a Rho kinase (ROCK) inhibitor to reduce intraocular pressure by enhancing aqueous humor outflow through the trabecular meshwork . Furthermore, the phthalazinone scaffold is a key component in active pharmaceutical ingredients and advanced intermediates for targeted therapies, indicating its significant value in oncology and other disease area research . Researchers may utilize this ethanediamide derivative as a critical building block or intermediate in synthetic organic chemistry for constructing more complex molecules. Its structure suggests potential application in designing novel enzyme inhibitors or receptor modulators. As with any research compound, safety data sheets should be consulted prior to use, and all necessary safety protocols must be followed in the laboratory.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-22-7-6-15-13(20)14(21)16-8-11-9-4-2-3-5-10(9)12(19)18-17-11/h2-5H,6-8H2,1H3,(H,15,20)(H,16,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWTABEVWRHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with N-(2-methoxyethyl)ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Molecular Weight & Bioavailability : Larger compounds like A22 (MW 499.23) and the compound (MW 452.49) may face challenges in membrane permeability compared to the target compound (MW ~368.37) .
  • Fluorine Incorporation : Fluorinated analogs (A22, B2-B5) exhibit enhanced binding to hydrophobic pockets in target proteins, as evidenced by their use in kinase inhibition studies . The absence of fluorine in the target compound may reduce off-target interactions but require optimization for potency.

Pharmacological Potential

  • Anticancer Activity : A23 demonstrated moderate activity in preclinical cancer models, attributed to its cyclohexanecarbonyl group stabilizing protein-ligand interactions . The methoxyethyl group in the target compound could offer similar stabilization with improved solubility.
  • Metabolic Stability : Hydrazide derivatives (B2-B5) show rapid clearance due to hydrolytic susceptibility, whereas the ethanediamide linker may confer resistance to enzymatic degradation .

Biological Activity

N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a phthalazine core structure, which includes a fused bicyclic system with nitrogen atoms. The presence of the methoxyethyl group enhances its lipophilicity, potentially influencing its biological activity.

Chemical Characteristics

PropertyValue
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
InChI KeyPAXLJNGPFJEKQX-UHFFFAOYSA-N
LogP2.0531
Polar Surface Area69.205

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that it can inhibit specific cancer cell lines, making it a candidate for further pharmacological development.

Mechanisms of Action:

  • Inhibition of Cancer Cell Proliferation: The compound has been noted for its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
  • Apoptosis Induction: It may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Comparative Biological Activity

The compound's activity can be compared with other structurally similar compounds to understand its unique effects better. Below is a table summarizing some related compounds and their biological activities:

Compound NameBiological Activity
2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acidAnti-cancer activity; inhibits specific cancer cell lines
4-Oxo-3,4-dihydrophthalazin-1-yl acetic acidLower potency in inhibiting cancer cell growth
2-(3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acidSimilar activity but lower lipophilicity

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Cancer Cell Lines: In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.
  • Mechanistic Insights: Further investigations revealed that the compound activates apoptotic pathways and inhibits key signaling pathways involved in cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in synthetic routes can lead to derivatives with modified biological activities or improved solubility characteristics.

Synthetic Routes

Common synthetic methods include:

  • Condensation Reactions: Between phthalazine derivatives and methoxyethylamine.
  • Functional Group Modifications: To enhance pharmacological properties.

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